- Optically active 4-oxaproline derivatives: new useful chiral synthons derived from serine and threonineTetrahedron: Asymmetry, 1995, 6(1), 287-94,
Cas no 97534-82-2 ((S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid)
97534-82-2 structure
(S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid
(S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid Properties
Names and Identifiers
-
- (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid
- (S)-()-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid
- (S)-CBZ-Oxaproline
- (S)-(-)-3-(Benzyloxycarbonyl)oxazolidine-4-carboxylic acid
- (S)-(-)-3-Z-4-Oxazolidinecarboxylic acid
- (S)-Z-oxaproline
- 3,4-Oxazolidinedicarboxylic acid 3-(phenylmethyl) ester
- 3,4-Oxazolidinedicarboxylic acid, 3-(phenylmethyl) ester, (S)- (ZCI)
- (-)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid
- (4S)-3-[(Benzyloxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid
- (S)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid
- 97534-82-2
- XRRRGBIMHQARMF-JTQLQIEISA-N
- CS-0204772
- (S)-(-)-3-Z-4-OXAZOLIDINECARBOXYLIC ACID
- DTXSID60350876
- G69458
- (S)-(-)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, 98%
- SCHEMBL628051
- AKOS015889181
- (s)-3-(benzyloxycarbonyl)oxazolidine-4-carboxylic acid
- MFCD00274193
- (S)-(-)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid
- (S)-(+)-3-Benzyloxycarbonyl-4-oxazolidinecarboxylic acid
- AS-70276
- (4S)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid
- (S)-Oxazolidine-3,4-dicarboxylic acid 3-benzyl ester
- S-N-Benzyloxycarbonyl-oxaproline
- (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylicacid
- +Expand
-
- MFCD00274193
- XRRRGBIMHQARMF-JTQLQIEISA-N
- 1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1
- C(N1COC[C@H]1C(=O)O)(=O)OCC1C=CC=CC=1
Computed Properties
- 251.079
- 1
- 6
- 5
- 251.079
- 18
- 314
- 0
- 1
- 0
- 0
- 0
- 1
- 1
- 0
- 76.1
Experimental Properties
- 1.00400
- 76.07000
- 1.582
- 454.8±45.0 °C at 760 mmHg
- 74-78 °C (lit.)
- 0.0±1.2 mmHg at 25°C
- 228.9±28.7 °C
- White powder
- Insoluble in water
- [α]20/D −92°, c = 1 in chloroform
- 1.385
(S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid Price
(S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Acetone
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Acetone
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Camphorsulfonic acid Solvents: Benzene
1.2 -
1.3 Solvents: Ethyl acetate
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.2 -
1.3 Solvents: Ethyl acetate
1.4 Reagents: Sodium bicarbonate Solvents: Water
Reference
- The facile production of N-methyl amino acids via oxazolidinonesAustralian Journal of Chemistry, 2000, 53(5), 425-433,
(S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid Raw materials
(S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid Preparation Products
(S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid Related Literature
-
Ismael Cotte-Rodríguez,Eric Handberg,Robert J. Noll,David P. A. Kilgour,R. Graham Cooks Analyst, 2005,130, 679-686
-
Nicola Peruffo,Gabriel Gil,Fabrizio Mancin Nanoscale, 2021,13, 6005-6015
-
7. Back matter
-
Minqing Kang,Fangzhi Xiong,Yanrong Huang,Xiuguang Yi Sustainable Food Technol., 2023,1, 100-106
-
10. Front cover
97534-82-2 ((S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid) Related Products
- 1676-81-9(N-Cbz-L-Serine methyl ester)
- 14464-15-4(N-Cbz-DL-serine Methyl Ester)
- 20806-43-3(Benzyloxycarbonyl-O-benzyl L-serine)
- 21691-41-8(Benzyloxycarbonyl-N-methyl-L-alanine)
- 819078-65-4((S)-4-Cbz-Morpholine-3-carboxylic acid)
- 93204-36-5((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:97534-82-2)(S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid
99%
5g
202.0